molecular formula C16H15NO2 B021659 N-(Cinnamoyl)-4-methoxyaniline CAS No. 76228-15-4

N-(Cinnamoyl)-4-methoxyaniline

Cat. No. B021659
CAS RN: 76228-15-4
M. Wt: 253.29 g/mol
InChI Key: WEMJCDDYUBVWRB-KPKJPENVSA-N
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Description

"N-(Cinnamoyl)-4-methoxyaniline" is a chemical compound that has been explored in various studies for its structural and reactive properties.

Synthesis Analysis

  • The synthesis of benzylideneaniline compounds, including N-(4-bromobenzylidene)-4-methoxyaniline, involves a condensation reaction process and slow evaporation solution growth technique to form single crystals (Subashini et al., 2021).
  • Synthesis of similar compounds with 4-methoxyaniline has been achieved through Schiff bases reduction route (Ajibade & Andrew, 2021).

Molecular Structure Analysis

  • The molecular structures of compounds related to 4-methoxyaniline have been analyzed using various spectroscopic techniques. For instance, the molecular structure of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline was determined in orthorhombic and monoclinic crystal systems, with detailed analysis of intermolecular hydrogen bonding (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

  • The compound's ability to participate in various chemical reactions, including its use in creating zinc complexes with antimicrobial activities, has been documented (Obaleye et al., 2016).
  • N-(Cinnamoyl)-4-methoxyaniline derivatives can undergo various chemical transformations, such as in the synthesis of liquid crystalline monomers containing cinnamoyl moieties (Jin, 2010).

Physical Properties Analysis

  • The physical properties of related compounds have been studied, revealing details like crystal structure and melting points. For instance, benzylideneaniline compounds showed different orthorhombic crystal systems and specific placement of hydrogen atoms as determined through NMR spectral studies (Subashini et al., 2021).

Scientific Research Applications

  • Biological Activities and Aldose Reductase Inhibition : N-benzyl-4-methoxyaniline derivatives exhibit significant biological activities and show potential as aldose reductase inhibitors, which could be beneficial in treating complications of diabetes (Bayrak et al., 2021).

  • Natural UV Filters for Sunscreens : Enzymatic esterification of 4-methoxy cinnamoyl acid with glycerol has been found effective for producing natural UV filters, useful in sunscreens and cosmetic formulations (Patil et al., 2011).

  • Crystal Structure Analysis : The crystal structure of N-(3-hydroxysalicylidene)-4-methoxyaniline reveals distinct molecules linked by hydrogen bonds, indicating various tautomeric equilibria within the same crystal structure (Pizzala et al., 2000).

  • Antimicrobial Activities : 4-Methoxyaniline-5,10,15,20-tetraphenyl-porphyrinatozinc(II) demonstrates promising antimicrobial activities against bacteria and fungi, offering potential applications in medicinal chemistry (Obaleye et al., 2016).

  • Astringent Taste in Cocoa : N-phenylpropenoyl-L-amino acids, related to N-(Cinnamoyl)-4-methoxyaniline, contribute to the astringent taste of nonfermented cocoa beans and roasted cocoa nibs (Stark & Hofmann, 2005).

  • DNA Adduct Formation and Carcinogenicity : Studies have shown that DNA adducts formed by environmental pollutants related to 4-methoxyaniline can be carcinogenic in rats, persisting in the urinary bladder (Naiman et al., 2012).

  • Antioxidant and Anticancer Properties : Novel N-phenoyl phosphatidylethanolamine derivatives, related to N-(Cinnamoyl)-4-methoxyaniline, show excellent antioxidant and anticancer properties, with potential applications in food emulsions (Balakrishna et al., 2020).

Future Directions

The development of high-performance materials using natural and biologically derived raw materials as starting materials is an effective means for building a sustainable society . Therefore, N-(Cinnamoyl)-4-methoxyaniline and other cinnamic acid derivatives could be further explored for their potential applications in various fields, including medicine and materials science .

properties

IUPAC Name

(E)-N-(4-methoxyphenyl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,17,18)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMJCDDYUBVWRB-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cinnamoyl)-4-methoxyaniline

CAS RN

55044-94-5
Record name p'-cinnamanisidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RM Luker - 1972 - search.proquest.com
… Attempted C y clisation of N- Cinnamoyl -4-me thoxy an il ine Treatm ent of N-cinnamoyl-4~methoxyaniline w ith aluminium chloride as described (po^S ) gave a 3% y ie ld of 2 " …
Number of citations: 2 search.proquest.com
RM re ton Luker - Ann Arbor - core.ac.uk
… Attempted Cyclisation of N- Cinnamoyl -4-me thoxy anil ine Treatment of N-cinnamoyl-4-methoxyaniline with aluminium chloride as described (p.^S ) gave a 5% yield of N- cinnamoyl-4-…
Number of citations: 2 core.ac.uk

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